

# PD-166866 (CAS: 192705-79-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD-166866 |           |
| Cat. No.:            | B1684483  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PD-166866**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. This document consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

**Core Compound Information** 

| Property          | Value                                                                                      | Reference |
|-------------------|--------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 192705-79-6                                                                                | [1]       |
| Synonyms          | N-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)-urea | [2]       |
| Molecular Formula | С20H24N6O3                                                                                 | [2][3]    |
| Molecular Weight  | 396.44 g/mol                                                                               | [2][3]    |
| Appearance        | Off-white to light tan powder                                                              |           |
| Solubility        | DMSO: ≥10 mg/mL                                                                            |           |

### **Mechanism of Action and Biological Activity**



**PD-166866** is a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of tyrosine kinase inhibitors.[4] It functions as a potent, ATP-competitive inhibitor of FGFR1 tyrosine kinase.[3][4] [5] This selectivity is crucial for its targeted therapeutic potential.

### **Kinase Selectivity Profile**

**PD-166866** exhibits high selectivity for FGFR1. It shows minimal to no inhibitory activity against a range of other tyrosine and serine/threonine kinases at concentrations up to 50  $\mu$ M, highlighting its specific mode of action.[1][4]

| Kinase Target                                         | IC50 (nM)  | Notes                     |
|-------------------------------------------------------|------------|---------------------------|
| FGFR1 (full-length, human)                            | 52.4 ± 0.1 | Cell-free assay           |
| Platelet-Derived Growth Factor<br>Receptor-β (PDGFRβ) | > 50,000   | No significant inhibition |
| Epidermal Growth Factor<br>Receptor (EGFR)            | > 50,000   | No significant inhibition |
| c-Src                                                 | > 50,000   | No significant inhibition |
| Insulin Receptor Tyrosine<br>Kinase                   | > 50,000   | No significant inhibition |
| Mitogen-Activated Protein<br>Kinase (MAPK)            | > 50,000   | No significant inhibition |
| Protein Kinase C (PKC)                                | > 50,000   | No significant inhibition |
| Cyclin-Dependent Kinase 4<br>(CDK4)                   | > 50,000   | No significant inhibition |

Table compiled from data in references[1][2][4].

#### **Cellular Effects**

In cellular contexts, **PD-166866** effectively inhibits FGFR1-mediated signaling, leading to a variety of downstream effects.



| Cellular Process                     | IC50 / Effect                        | Cell Line / System                       |
|--------------------------------------|--------------------------------------|------------------------------------------|
| FGFR1 Autophosphorylation            | IC <sub>50</sub> = 3.1 nM            | L6 cells overexpressing human FGFR1      |
| IC <sub>50</sub> = 10.8 nM           | NIH 3T3 cells with endogenous FGFR1  |                                          |
| MAPK (ERK1/2) Phosphorylation        | IC <sub>50</sub> = 4.3 nM (p44 MAPK) | L6 cells                                 |
| IC <sub>50</sub> = 7.9 nM (p42 MAPK) | L6 cells                             |                                          |
| bFGF-Stimulated Cell Growth          | IC <sub>50</sub> = 24 nM             | L6 cells (8-day exposure)                |
| Anti-Angiogenesis                    | Potent inhibitor                     | Cultured human placenta artery fragments |
| Cell Viability (Cytotoxicity)        | Significant reduction at 2.5 $\mu M$ | HeLa cells (24-hour treatment)           |
| Apoptosis Induction                  | DNA damage observed                  | HeLa cells                               |
| Autophagy Induction                  | Repression of Akt/mTOR signaling     | [1]                                      |

Table compiled from data in references[1][2][4][6][7].

### **Signaling Pathway**

**PD-166866** primarily targets the FGFR1 signaling cascade. Upon binding of its ligand, such as basic fibroblast growth factor (bFGF), FGFR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival. **PD-166866**, by competing with ATP for the kinase domain of FGFR1, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.





Click to download full resolution via product page

Caption: FGFR1 signaling pathway and the inhibitory action of **PD-166866**.



### **Experimental Protocols**

This section provides detailed methodologies for key experiments involving PD-166866.

### **General Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of **PD-166866**.



Click to download full resolution via product page



Caption: General experimental workflow for the evaluation of **PD-166866**.

### In Vitro FGFR1 Kinase Assay

This protocol is adapted from luminescent kinase assays designed to measure ADP production.

#### Materials:

- Recombinant human FGFR1 enzyme
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50µM DTT)
- ATP solution
- Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
- PD-166866 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of PD-166866 in kinase buffer.
- In a multi-well plate, add the FGFR1 enzyme to each well containing the diluted inhibitor or vehicle (DMSO) control.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
- Record luminescence and calculate the percent inhibition for each concentration of PD-166866.



• Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **Cell Viability (MTT) Assay**

This protocol is based on the colorimetric MTT assay to assess cell viability.[8][9]

#### Materials:

- HeLa cells (or other suitable cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- PD-166866 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of approximately 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **PD-166866** (e.g., 0.1  $50 \mu M$ ) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[6]
- After incubation, add 10-20  $\mu L$  of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100-150  $\mu L$  of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

### Western Blot for Phospho-FGFR and Phospho-ERK

This protocol outlines the detection of protein phosphorylation by western blot.[10][11]

#### Materials:

- L6 cells (or other suitable cell line)
- Serum-free medium
- bFGF
- PD-166866
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

Plate cells and grow to 80-90% confluency.



- Serum-starve the cells for several hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of PD-166866 or vehicle for 1-2 hours.
- Stimulate the cells with bFGF for a short period (e.g., 5-15 minutes) to induce FGFR phosphorylation.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
- To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.

### In Vitro Anti-Angiogenesis Assay (Aortic Ring Assay)

This assay provides a model for studying the effect of compounds on angiogenesis.[4]

#### Materials:

- Human placenta artery fragments (or rat aorta)
- Serum-free medium
- · Matrigel or collagen gel
- PD-166866



- Culture plates
- Microscope with imaging capabilities

#### Procedure:

- Isolate and prepare small fragments of the artery.
- Embed the fragments in a gel matrix (e.g., Matrigel) in a culture plate.
- Add serum-free medium containing different concentrations of PD-166866 or vehicle control.
- Incubate the cultures for several days, replacing the medium as needed.
- Monitor the outgrowth of microvessels from the artery fragments daily using a microscope.
- Quantify the extent of microvessel outgrowth (e.g., by measuring the area of outgrowth) at the end of the experiment to determine the inhibitory effect of PD-166866.

#### Conclusion

**PD-166866** is a well-characterized, potent, and highly selective inhibitor of FGFR1 tyrosine kinase. Its ability to specifically block the FGFR1 signaling pathway makes it a valuable tool for studying the roles of FGF signaling in various biological processes, including cell proliferation, survival, and angiogenesis. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. promega.com [promega.com]
- 4. In vitro biological characterization and antiangiogenic effects of PD 166866, a selective inhibitor of the FGF-1 receptor tyrosine kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [PD-166866 (CAS: 192705-79-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684483#pd-166866-cas-number-192705-79-6-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com